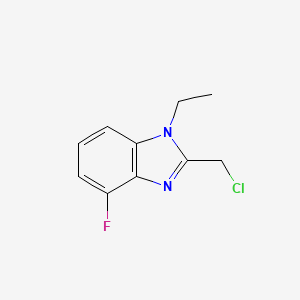

2-(chloromethyl)-1-ethyl-4-fluoro-1H-1,3-benzodiazole

Beschreibung

Eigenschaften

IUPAC Name |

2-(chloromethyl)-1-ethyl-4-fluorobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFN2/c1-2-14-8-5-3-4-7(12)10(8)13-9(14)6-11/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAWHVSUOVPSSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=CC=C2)F)N=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(Chloromethyl)-1-ethyl-4-fluoro-1H-1,3-benzodiazole (CAS: 1183366-81-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

The compound's chemical structure can be summarized as follows:

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀ClFN₂ |

| Molecular Weight | 212.65 g/mol |

| IUPAC Name | 2-(chloromethyl)-1-ethyl-4-fluorobenzimidazole |

| SMILES | CCN1C2=C(C(=CC=C2)F)N=C1CCl |

The compound appears as a powder and is typically stored at room temperature. Its safety data is currently unavailable, necessitating caution during handling and experimentation .

Biological Activity

Recent studies have indicated that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Research has shown that compounds with similar structural features to this compound have demonstrated promising antibacterial properties. For instance, derivatives of benzimidazole have been evaluated for their antimicrobial efficacy against various pathogens. Notably, compounds displayed minimum inhibitory concentrations (MIC) that were competitive with standard antibiotics .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. For example, derivatives related to this compound have shown cytotoxic effects against different cancer cell lines:

| Cell Line | IC₅₀ Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.63 |

| U-937 (Leukemia) | 0.12 - 2.78 |

| PANC-1 (Pancreatic Cancer) | Notable Activity |

These studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage, similar to established chemotherapeutics like doxorubicin .

Case Studies

Several case studies highlight the biological activity of compounds related to or derived from this compound:

- Study on Anticancer Properties :

- Antimicrobial Efficacy Against Resistant Strains :

Wissenschaftliche Forschungsanwendungen

Overview

2-(Chloromethyl)-1-ethyl-4-fluoro-1H-1,3-benzodiazole is a synthetic organic compound belonging to the benzodiazole family. It is characterized by a chloromethyl group and a fluorine atom attached to the benzodiazole ring. This compound has garnered attention in various fields due to its unique chemical properties and potential applications in scientific research.

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules and heterocycles. Its chloromethyl group allows for nucleophilic substitution reactions, which can lead to various functionalized derivatives useful in organic synthesis.

Biological Research

The compound is utilized in biological studies, particularly as a probe in biochemical assays . Its ability to form covalent bonds with nucleophilic sites on biomolecules makes it valuable for investigating biological processes and interactions at the molecular level.

Medicinal Chemistry

Research indicates that derivatives of benzodiazoles, including this compound, exhibit significant antimicrobial , antiviral , and anticancer activities. Studies have shown that modifications to the benzodiazole structure can enhance biological activity, making it a candidate for drug development targeting various diseases.

Industrial Applications

In the industrial sector, this compound is explored for its use in producing specialty chemicals and materials with tailored properties. Its unique reactivity allows for the creation of materials that can be employed in electronics, coatings, and other applications requiring specific chemical characteristics.

Case Studies

Several studies have highlighted the applications of this compound:

- Antimicrobial Activity : A series of benzimidazole derivatives were synthesized based on modifications of the benzodiazole structure. These compounds demonstrated notable antimicrobial properties against various bacterial strains, indicating potential therapeutic uses in treating infections .

- Anticancer Properties : Research has shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting their role as chemotherapeutic agents . The structural modifications of benzodiazoles have been linked to enhanced activity against specific cancer types.

- Biochemical Probes : In one study, derivatives were used to explore enzyme inhibition mechanisms, providing insights into their roles in metabolic pathways . This underscores their utility in understanding complex biological systems.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

The compound’s structural analogs vary in substituent type, position, and electronic properties. Key comparisons include:

Table 1: Structural and Molecular Comparisons

Key Observations:

Substituent Effects: Ethyl vs. Fluorine Position: Fluorine at position 4 (target compound) vs. position 6 () alters electronic distribution. Fluorine’s electron-withdrawing nature may influence hydrogen bonding and metabolic stability. Chloromethyl Reactivity: The chloromethyl group (position 2) is a versatile site for nucleophilic substitution, similar to compounds in .

Steric and Electronic Properties :

- Bulky substituents like phenyl () or trifluoromethyl () introduce steric hindrance, affecting binding to biological targets. The target compound’s ethyl group balances steric effects and flexibility.

Physicochemical Properties

- Solubility : Fluorine and ethyl groups create a balance between hydrophilicity and lipophilicity. Compounds like (methyl, chloro) are less soluble than the target compound due to reduced polarity.

- Stability : The ethyl group may offer better metabolic stability compared to methyl analogs, while fluorine enhances resistance to oxidative degradation.

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-(chloromethyl)-1-ethyl-4-fluoro-1H-1,3-benzodiazole generally involves:

- Construction or functionalization of the benzodiazole core with a fluorine substituent at the 4-position.

- Introduction of the ethyl group at the nitrogen (N-1) position.

- Installation of the chloromethyl group at the 2-position via chloromethylation reactions or via halogenation of appropriate methyl precursors.

Chloromethylation Approach

One common approach to introduce the chloromethyl group at the 2-position involves chloromethylation of the benzodiazole ring or its precursors. This can be achieved by:

- Reacting the benzodiazole derivative with chloromethylating agents such as chloromethyl chloride or formaldehyde with hydrochloric acid under controlled conditions.

- Maintaining low temperatures (below 10°C) during chloromethylation to prevent side reactions and decomposition.

- Subsequent purification by phase separation, washing, and drying to isolate the chloromethylated product.

This method is supported by analogous procedures described in patent literature for related heterocyclic compounds, where halogenated ketones or aldehydes are halogenated in the α-position under acidic conditions with gaseous hydrochloric acid saturation and temperature control.

Use of Organometallic Reagents for Fluoro-Benzodiazole Derivatives

A more advanced and industrially scalable method involves the use of organozinc reagents and halogenated benzodiazole precursors:

- Preparation of an organozinc reagent from zinc powder and a halogenated precursor in anhydrous solvents at elevated temperatures (50–70°C).

- Direct reaction of this organozinc reagent with a 6-fluoro-substituted benzodiazole intermediate in anhydrous solvents such as toluene, tetrahydrofuran, or ethers at mild temperatures (0–45°C) for extended periods (15–48 hours).

- Quenching of unreacted organozinc reagent followed by post-reaction workup to isolate the chloromethylated fluoro-benzodiazole product.

This method offers mild reaction conditions, high safety, and suitability for industrial production, as described in recent patent disclosures.

The introduction of the ethyl group at the nitrogen (N-1) position is typically achieved by:

- Alkylation of the benzodiazole nitrogen with ethyl halides (e.g., ethyl bromide or ethyl chloride) under basic conditions.

- Use of bases such as sodium hydride or potassium carbonate in polar aprotic solvents to facilitate nucleophilic substitution.

- Careful control of reaction temperature and stoichiometry to avoid over-alkylation or side reactions.

This step is often performed after the fluorination and chloromethylation steps to ensure selectivity and yield.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Fluorination | Starting benzodiazole precursor with fluorine substituent | Pre-functionalized or via electrophilic fluorination |

| 2 | Chloromethylation | Chloromethyl chloride or formaldehyde/HCl, low temperature | Temperature control below 10°C critical |

| 3 | Organometallic reaction | Zinc powder, halogenated precursor, anhydrous solvent, 50-70°C (organozinc formation), then 0-45°C (coupling) | Industrially scalable, mild conditions |

| 4 | N-Ethylation | Ethyl halide, base (NaH, K2CO3), polar aprotic solvent | Controlled alkylation to N-1 position |

| 5 | Purification | Extraction, washing, drying, distillation | Removal of impurities and isolation |

Research Findings and Optimization Notes

- Maintaining low temperatures during chloromethylation minimizes side reactions and improves yield (typically 70-75% yield reported in related heterocyclic chloromethylations).

- The organozinc reagent method avoids harsh reagents and conditions, improving safety and scalability for industrial synthesis.

- Choice of anhydrous solvents (toluene, THF, ethers) is critical for reaction efficiency and product purity.

- Post-reaction quenching and extraction procedures are essential to remove unreacted reagents and byproducts.

- N-alkylation requires careful stoichiometric control to prevent di-alkylation or alkylation at undesired sites.

Q & A

Q. How can the synthesis of 2-(chloromethyl)-1-ethyl-4-fluoro-1H-1,3-benzodiazole be optimized for yield and purity?

Methodological Answer:

- Solvent and Catalyst Selection : Use polar aprotic solvents (e.g., DMF or ethanol) with glacial acetic acid as a catalyst to facilitate nucleophilic substitution reactions. For example, refluxing in ethanol with 5 drops of glacial acetic acid improves chloromethyl group incorporation .

- Reaction Monitoring : Employ thin-layer chromatography (TLC) to track intermediate formation. Adjust reaction times (typically 2–6 hours) based on substituent reactivity .

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the target compound. Confirm purity via melting point analysis and elemental composition (C, H, N) matching theoretical and experimental values (e.g., ±0.3% deviation) .

Q. What spectroscopic techniques are critical for confirming the structure of 2-(chloromethyl)-1-ethyl-4-fluoro-1H-benzodiazole?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : Identify the ethyl group (δ 1.2–1.4 ppm, triplet; δ 3.8–4.1 ppm, quartet) and fluorobenzene ring protons (δ 7.1–7.9 ppm, multiplet). The chloromethyl (-CH₂Cl) proton resonates at δ 4.3–4.6 ppm .

- ¹³C NMR : Confirm the fluorine-substituted aromatic carbon (δ 160–165 ppm, C-F coupling) and chloromethyl carbon (δ 45–50 ppm) .

- Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]⁺ at m/z 242.05) and isotopic pattern for chlorine .

Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine increases the electrophilicity of the benzene ring, enhancing Suzuki-Miyaura coupling with arylboronic acids. Use Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in a 3:1 DME/H₂O solvent system at 80°C .

- Ortho-Directing Behavior : Fluorine directs regioselective substitution at the 4-position. Monitor reaction progress via HPLC to avoid over-halogenation .

Advanced Research Questions

Q. How can computational methods streamline reaction design for benzodiazole derivatives?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., B3LYP/6-311++G(d,p)) and identify transition states for chloromethylation .

- Machine Learning (ML) : Train models on datasets of similar benzodiazole syntheses to predict optimal conditions (e.g., solvent polarity, temperature) with <5% error margins. ICReDD’s approach combines DFT, ML, and experimental validation .

Q. How should researchers address contradictory bioactivity data in benzodiazole analogs?

Methodological Answer:

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., chloro vs. bromo) using IC₅₀ values from enzyme inhibition assays. For example, 4-fluoro substitution may reduce cytotoxicity compared to 4-bromo analogs .

- Crystallographic Validation : Resolve ambiguities via X-ray diffraction. For example, π-π stacking interactions (centroid distances ~3.7 Å) in crystal structures correlate with enhanced binding to biological targets .

Q. What strategies improve the stability of 2-(chloromethyl)-1-ethyl-4-fluoro-1H-benzodiazole in aqueous media?

Methodological Answer:

- Hydrolysis Mitigation : Use lyophilization to store the compound at -20°C. In solution, add stabilizers like 1% ascorbic acid to prevent chloromethyl group degradation .

- pH Optimization : Maintain pH 6–7 (phosphate buffer) to minimize acid-catalyzed hydrolysis. Monitor stability via UV-Vis spectroscopy (λ_max = 270 nm) over 48 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.